molecular formula C11H12N2O2S B2767422 2-(4-Oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide CAS No. 862980-04-9

2-(4-Oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide

Cat. No. B2767422
M. Wt: 236.29
InChI Key: CCQYQIWYZCOFOW-UHFFFAOYSA-N
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Description

“2-(4-Oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide” is a compound that falls under the category of benzothiazepines . Benzothiazepines are pharmacologically active compounds, frequently utilized as a precursor for acquiring versatile molecules with several bioactivities including anti-inflammatory, anti-human immunodeficiency virus (anti-HIV), analgesic, anti-tumor, antimicrobial, and antitubercular .


Synthesis Analysis

The synthesis of 2,3-dihydro-1,5-benzothiazepines was carried out by heating under reflux of α, β -unsaturated ketones (obtained from the reaction of an aldehyde and the acetophenones) with o-aminothiophenol in dry acidic MeOH in the presence of drops of glacial CH3COOH .


Molecular Structure Analysis

The molecular structure of this compound is complex. It falls under the category of benzothiazepines, which are known for their diverse structures and functionalities . The exact structure of “2-(4-Oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide” is not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : The synthesis of benzothiazepine derivatives, including 2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide, has been explored through various methods. One such derivative, N-(p-tolyl)-2-(2-(4-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-2-yl)phenoxy)acetamide, was synthesized using o-aminothiophenol and N-(p-tolyl)-2-(2-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide (Nguyen, Bui, & Nguyen, 2018).
  • Structural Determination : The structures of these compounds are typically determined through various spectral data analyses such as IR, 1H-NMR, 13C-NMR, and HR-MS (Nguyen et al., 2018).

Chemical Properties and Reactions

  • Chemical Reactivity : The reactivity of benzothiazepine derivatives has been a subject of interest, with studies exploring their chemical transformations under various conditions. For instance, research on 2,3-dihydro-1,5-benzothiazepine derivatives has demonstrated different reactivity patterns, leading to the creation of structurally diverse libraries (Xu, 2005).
  • Synthesis of Analogues : There has been significant interest in synthesizing analogues and derivatives of 2,3-dihydro-1,5-benzothiazepines, indicating their potential in diverse applications (Gupta, Devi, & Kishore, 2012).

Potential Applications in Medicinal Chemistry

  • Synthesis of Novel Compounds : The synthesis of novel benzothiazepine derivatives, including variations of 2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide, has been a key area of research. These compounds are often synthesized for their potential medicinal properties (Liu et al., 2009).
  • Investigation of Biological Activities : Several studies have focused on evaluating the biological activities of these compounds, such as their potential anticonvulsant properties, which could be relevant for developing new pharmaceuticals (Chaudhari, Pathak, & Hussain, 2022).

Environmental and Industrial Applications

  • Herbicidal Potential : Some derivatives have been investigated for their herbicidal activities, suggesting the possibility of agricultural applications (Ming-zhi & Zhong-cheng, 2006).

properties

IUPAC Name

2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c12-10(14)7-13-8-3-1-2-4-9(8)16-6-5-11(13)15/h1-4H,5-7H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQYQIWYZCOFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N(C1=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide

Citations

For This Compound
1
Citations
P Huang, GH Loew, H Funamizu… - Journal of medicinal …, 2001 - ACS Publications
In the joint experimental and computational efforts reported here to obtain novel chemical entities as growth hormone secretagogues (GHSs), a small database of peptides and non-…
Number of citations: 33 pubs.acs.org

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